Phenyl[2-(1-phenylethyl)phenyl]methanone
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Overview
Description
Phenyl[2-(1-phenylethyl)phenyl]methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group attached to a methanone moiety, which is further substituted with a 2-(1-phenylethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl[2-(1-phenylethyl)phenyl]methanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Another method involves the Grignard reaction, where a phenylmagnesium bromide reagent is reacted with a suitable carbonyl compound to form the desired ketone. This reaction is usually carried out in anhydrous ether or tetrahydrofuran (THF) as the solvent, at temperatures ranging from -10°C to room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of solid acid catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Phenyl[2-(1-phenylethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Phenyl[2-(1-phenylethyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenyl[2-(1-phenylethyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Phenyl[2-(1-phenylethyl)phenyl]methanone can be compared with other similar aromatic ketones, such as:
Benzophenone: A simpler aromatic ketone with two phenyl groups attached to a carbonyl group.
Acetophenone: An aromatic ketone with a phenyl group and a methyl group attached to a carbonyl group.
Phenylacetone: An aromatic ketone with a phenyl group and a propanone moiety.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject of study for chemists, biologists, and industrial researchers.
Properties
CAS No. |
63762-65-2 |
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Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
phenyl-[2-(1-phenylethyl)phenyl]methanone |
InChI |
InChI=1S/C21H18O/c1-16(17-10-4-2-5-11-17)19-14-8-9-15-20(19)21(22)18-12-6-3-7-13-18/h2-16H,1H3 |
InChI Key |
OSWJSWGFTLCCAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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